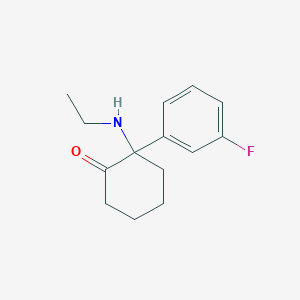Fluorexetamine
CAS No.:
Cat. No.: VC14556042
Molecular Formula: C14H18FNO
Molecular Weight: 235.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H18FNO |
|---|---|
| Molecular Weight | 235.30 g/mol |
| IUPAC Name | 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one |
| Standard InChI | InChI=1S/C14H18FNO/c1-2-16-14(9-4-3-8-13(14)17)11-6-5-7-12(15)10-11/h5-7,10,16H,2-4,8-9H2,1H3 |
| Standard InChI Key | FCETYWCLCUZFJI-UHFFFAOYSA-N |
| Canonical SMILES | CCNC1(CCCCC1=O)C2=CC(=CC=C2)F |
Introduction
Chemical Structure and Synthesis
Molecular Characteristics
Fluorexetamine’s molecular formula is , with a molar mass of 235.30 g/mol . Its IUPAC name, 2-(ethylamino)-2-(3-fluorophenyl)cyclohexanone, reflects a cyclohexanone backbone substituted with a 3-fluorophenyl group and an ethylamine side chain (Figure 1). The fluorine atom at the meta position of the aromatic ring distinguishes it from related compounds like 2-fluorodeschloroketamine (2F-DCK) .
Table 1: Structural Comparison of Fluorexetamine with Analogues
| Compound | Molecular Formula | NMDA Receptor Affinity (Ki, nM) | Key Structural Features |
|---|---|---|---|
| Fluorexetamine | C₁₄H₁₈FNO | Not reported | 3-fluorophenyl, cyclohexanone |
| Ketamine | C₁₃H₁₆ClNO | 1.2–2.5 | Chlorophenyl, cyclohexanone |
| 2F-DCK | C₁₃H₁₅FNO | 0.8–1.6 | 2-fluorophenyl, deschloro substitution |
Synthesis Pathways
Industrial synthesis typically involves a three-step process:
-
Core Formation: Cyclohexanone reacts with 3-fluorophenylmagnesium bromide to yield a substituted cyclohexanol intermediate.
-
Oxidation: The alcohol is oxidized to a ketone, forming the cyclohexanone backbone .
-
Amination: Ethylamine is introduced via reductive amination, followed by purification through hydrochloride salt crystallization.
Recent advancements employ continuous flow reactors to enhance yield and reduce byproducts, though specific protocols remain proprietary.
Pharmacological Profile
Mechanism of Action
Fluorexetamine antagonizes NMDA receptors, inhibiting glutamate-mediated neurotransmission. This action mirrors ketamine but with distinct pharmacokinetics due to its fluorine substitution, which enhances lipophilicity and potentially prolongs half-life . Preclinical studies suggest a value comparable to 2F-DCK (1.4 µM vs. 1.2 µM) .
Behavioral and Toxicological Effects
In rodent models, fluorexetamine induces dose-dependent dissociative behaviors, including ataxia and sensorimotor gating deficits . Human case reports describe euphoria, depersonalization, and hallucinations at doses of 50–100 mg, with toxicity manifesting as tachycardia, hypertension, and respiratory depression . Co-ingestion with opioids or benzodiazepines exacerbates risks, as noted in 60% of postmortem cases .
Table 2: Adverse Effects in Clinical Cases (n=14, Hong Kong, 2023)
| Symptom | Prevalence (%) | Severity (Mean ± SD) |
|---|---|---|
| Tachycardia | 78.6 | Moderate (HR: 110±15) |
| Hypertension | 64.3 | Severe (SBP: 160±20) |
| Respiratory Depression | 42.9 | Mild (RR: 12±4) |
| Hallucinations | 92.9 | Severe |
Analytical Detection Challenges
Immunoassay Limitations
Standard ketamine immunoassays fail to detect fluorexetamine due to low cross-reactivity (<5%) . Shared metabolites with 2F-DCK, such as norfluorexetamine, further complicate urine toxicology, leading to misidentification in 30% of cases .
Advanced Spectroscopic Methods
-
GC-MS: Fluorexetamine elutes at 8.2 min with characteristic fragments at m/z 235 (M⁺), 190 (C₆H₅FCO⁺), and 98 (C₅H₁₀N⁺) .
-
LC-QTOF-MS: Accurate mass () and retention time (4.54 min) enable differentiation from isomers like 2-fluoro-2-oxo-PCE .
Epidemiology and Case Studies
Regional Prevalence
-
Hong Kong: 14 confirmed cases in 2023, predominantly males aged 20–35 .
-
North America: 35 toxicology specimens identified between 2022–2025, with 60% co-occurring with fentanyl or xylazine .
Postmortem Findings
A 2024 Ohio case involving a 28-year-old male revealed fluorexetamine (blood: 0.8 mg/L) alongside trifluoromethyl-U-47700, underscoring polydrug toxicity risks .
Regulatory Status and Public Health Implications
Current Legal Framework
As of April 2025, fluorexetamine remains unscheduled in the U.S. and EU, though Australia classifies it under analogue statutes . The lack of control impedes harm reduction efforts, as evidenced by its availability on darknet markets at $50–80 per gram.
Recommendations
-
Enhanced Surveillance: Expand LC-QTOF-MS screening in forensic labs to track isomer-specific trends .
-
Public Health Education: Target harm reduction messaging to nightlife communities emphasizing polydrug risks .
-
Scheduling Review: Urge regulatory bodies to evaluate fluorexetamine under the WHO Critical Review Protocol .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume